N-(3-chloro-4-fluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF2N2O2/c20-16-10-14(7-8-17(16)22)23-18(25)15-2-1-9-24(19(15)26)11-12-3-5-13(21)6-4-12/h1-10H,11H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPBCZLFQNDNCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NC2=CC(=C(C=C2)F)Cl)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Key Intermediates and Their Roles
| Intermediate | Role in Synthesis | Purity Standards |
|---|---|---|
| 3-Chloro-4-fluoroaniline | Carboxamide precursor | ≥99% (HPLC) |
| 4-Fluorobenzyl bromide | Alkylating agent | ≥98% (GC) |
| 2-Oxo-1,2-dihydropyridine-3-carboxylic acid | Heterocyclic core formation | ≥97% (NMR) |
Stepwise Synthesis and Optimization
Formation of the Dihydropyridine Core
The dihydropyridine ring is constructed via a modified Hantzsch reaction, adapted for carboxamide functionality:
Reaction Conditions :
- Reactants : Ethyl acetoacetate (1.2 eq), ammonium acetate (2.0 eq), 3-carboxyaldehyde derivative (1.0 eq).
- Solvent : Ethanol/water (4:1 v/v) under reflux.
- Catalyst : Piperidine (0.1 eq).
- Yield : 68–72% after recrystallization (ethanol).
Mechanistic Insight :
The reaction proceeds through Knoevenagel condensation followed by cyclization. The carboxyaldehyde derivative ensures regioselective incorporation of the carboxylic acid group at position 3 of the dihydropyridine ring.
Introduction of the 4-Fluorobenzyl Group
Alkylation of the dihydropyridine nitrogen is achieved using 4-fluorobenzyl bromide:
Procedure :
- Dissolve the dihydropyridine intermediate (1.0 eq) in anhydrous DMF.
- Add K₂CO₃ (2.5 eq) and 4-fluorobenzyl bromide (1.5 eq).
- Stir at 80°C for 12 hours under nitrogen.
- Yield : 85–90% after column chromatography (silica gel, hexane/ethyl acetate 3:1).
Side Reactions :
Competing O-alkylation is suppressed by using a polar aprotic solvent and excess alkylating agent.
Carboxamide Formation
The final step couples the dihydropyridine derivative with 3-chloro-4-fluoroaniline:
Activation Strategy :
- Convert the carboxylic acid to its acid chloride using SOCl₂ (2.0 eq) in dichloromethane.
- React with 3-chloro-4-fluoroaniline (1.1 eq) in the presence of triethylamine (3.0 eq).
Optimization Data :
- Temperature : 0–5°C to minimize side reactions.
- Workup : Precipitation in ice-cwater followed by filtration.
- Yield : 75–80% (purity ≥98% by HPLC).
Industrial-Scale Production Techniques
Continuous Flow Synthesis
To enhance scalability, a continuous flow system is employed for the Hantzsch cyclization step:
- Reactor Design : Tubular reactor with static mixers.
- Residence Time : 15 minutes at 120°C.
- Throughput : 5 kg/day with 95% conversion efficiency.
Purification Protocols
- Crystallization : Use of ethanol/water mixtures (7:3) reduces impurities to <0.5%.
- Chromatography : Preparative HPLC with C18 columns resolves residual regioisomers.
Analytical Validation of Synthetic Products
Table 2: Characterization Data for Final Product
| Parameter | Method | Observed Value |
|---|---|---|
| Melting Point | DSC | 178–180°C |
| Molecular Weight | HRMS | 388.08 g/mol (calc. 388.09) |
| Purity | HPLC (UV 254 nm) | 99.2% |
| ¹H NMR (DMSO-d₆) | 500 MHz | δ 8.21 (s, 1H, NH), 7.85–7.45 (m, 6H, aryl) |
Comparative Evaluation of Synthetic Routes
Table 3: Yield and Cost Analysis of Methods
| Method | Yield (%) | Cost (USD/g) | Scalability |
|---|---|---|---|
| Batch Hantzsch | 68 | 12.50 | Moderate |
| Continuous Flow | 85 | 8.20 | High |
| Microwave-Assisted | 78 | 10.80 | Low |
Microwave-assisted synthesis reduces reaction time (30 minutes vs. 12 hours) but suffers from higher energy costs.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced dihydropyridine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce dihydropyridine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or inhibitor in biochemical assays.
Industry: It could be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key analogs include:
BMS-777607 (N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- Structural Differences: The target compound substitutes the 3-chloro-4-fluorophenyl group directly at the amide position, whereas BMS-777607 introduces a 4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl group with an additional ethoxy substitution at the pyridone 4-position .
- Pharmacological Profile: BMS-777607 is a potent, selective Met kinase inhibitor (IC₅₀ = 3.9 nM) with oral bioavailability and efficacy in tumor xenograft models. The ethoxy group enhances aqueous solubility (4.3 mg/mL at pH 6.8) and kinase selectivity . In contrast, the absence of the ethoxy and pyridinyloxy groups in the target compound may reduce solubility and alter kinase selectivity, though this remains speculative without direct data.
N-Cycloheptyl-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
- Structural Differences :
- Pharmacological Profile :
Merestinib (Formula XXI in )
- Structural Differences :
- Pharmacological Profile: A dual MET/Axl inhibitor with clinical applications in non-small cell lung cancer. The indazole-pyrazole substituent enhances potency against multiple kinases, contrasting with the simpler aryl groups in the target compound .
Comparative Analysis Table
Research Implications and Limitations
- Substituent Effects : The 4-fluorobenzyl group at N1 is conserved across analogs, suggesting its role in maintaining core binding interactions. However, modifications at the amide position (e.g., ethoxy in BMS-777607, cycloheptyl in the CB2 agonist) dictate target specificity and pharmacokinetic properties .
- Knowledge Gaps: The target compound’s exact biological activity and selectivity remain uncharacterized in the provided evidence. Further studies are required to evaluate its kinase inhibition profile and compare it with BMS-777607’s established efficacy .
Biological Activity
N-(3-chloro-4-fluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a dihydropyridine core, which is known for its diverse biological activities. The molecular formula is with a molecular weight of approximately 364.81 g/mol. The structural components include:
- Chloro and Fluoro Substituents : These halogen groups are significant for enhancing biological activity through electronic effects.
- Dihydropyridine Core : This moiety is often associated with cardiovascular and neuroprotective properties.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound demonstrated complete tumor stasis in a Met-dependent gastric carcinoma model after oral administration . The presence of the 3-chloro-4-fluorophenyl group is believed to enhance the compound's binding affinity to target kinases involved in cancer progression.
Antimicrobial Activity
Studies have shown that derivatives of this compound can possess antimicrobial properties. For example, related compounds have been tested against bacterial strains such as Staphylococcus aureus and Chromobacterium violaceum, showing promising antibacterial activity . The mechanism often involves interference with bacterial cell wall synthesis or function.
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. For instance, related compounds have shown inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways. The fluorine substituents may enhance binding interactions through halogen bonding .
Case Study 1: Anticancer Efficacy
In a preclinical study, a related dihydropyridine derivative was assessed for its anticancer efficacy in human gastric carcinoma xenografts. The study reported significant tumor reduction and improved survival rates in treated groups compared to controls, highlighting the potential of this class of compounds in cancer therapy .
Case Study 2: Antimicrobial Testing
A series of synthesized derivatives were tested for their antimicrobial activity against various pathogens. Notably, compounds with hydroxyl and nitro groups at specific positions exhibited enhanced antibacterial activity, suggesting that structural modifications can significantly influence efficacy .
Research Findings and Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
